molecular formula C11H9ClN2 B8427517 4-Chloro-2-pyridin-2-yl-phenylamine

4-Chloro-2-pyridin-2-yl-phenylamine

Cat. No.: B8427517
M. Wt: 204.65 g/mol
InChI Key: XHNNHXYVSDNTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-pyridin-2-yl-phenylamine is a pyridine derivative featuring a chloro substituent at the 4-position and a phenylamine (aniline) group at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₉ClN₂, with a molecular weight of 220.66 g/mol. This combination of substituents may influence its reactivity, solubility, and biological activity, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-chloro-2-pyridin-2-ylaniline

InChI

InChI=1S/C11H9ClN2/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h1-7H,13H2

InChI Key

XHNNHXYVSDNTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical properties of 4-Chloro-2-pyridin-2-yl-phenylamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
4-Chloro-2-pyridin-2-yl-phenylamine C₁₁H₉ClN₂ 220.66 Cl (4), phenylamine (2) High lipophilicity, aromatic NH₂ group
(4-Chloropyridin-2-yl)methanamine C₆H₇ClN₂ 142.59 Cl (4), methylamine (2) Smaller substituent, higher polarity
4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine C₁₆H₁₄N₄O 278.31 Methoxyphenyl (pyridine 6), pyrimidin-2-amine Extended conjugation, electron-donating methoxy
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine C₁₈H₁₇Cl₃N₆ 423.73 Cl (pyrimidine 4), dichlorophenyl-pyrazole High hydrophobicity, multi-halogenated structure

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, the methoxy group in the pyrimidine derivative (C₁₆H₁₄N₄O) increases electron density, which may improve binding to electron-deficient biological targets . The phenylamine substituent in the target compound contributes to higher lipophilicity compared to the methylamine group in (4-Chloropyridin-2-yl)methanamine, likely improving membrane permeability in biological systems .
  • Molecular Weight and Solubility :

    • Smaller analogs like (4-Chloropyridin-2-yl)methanamine (142.59 g/mol) exhibit greater solubility in polar solvents due to their compact structure. The target compound’s phenylamine group increases molecular weight (220.66 g/mol), reducing aqueous solubility but enhancing lipid bilayer penetration .

Research Findings and Trends

  • Synthetic Accessibility :

    • (4-Chloropyridin-2-yl)methanamine is frequently used as a synthetic intermediate due to its straightforward preparation and functionalizability . The target compound’s phenylamine group may require more complex coupling reactions, such as Buchwald-Hartwig amination.
  • Structure-Activity Relationships (SAR) :

    • Halogenation (e.g., chloro, dichloro) consistently correlates with enhanced bioactivity across analogs, likely due to improved binding affinity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.